Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid

説明

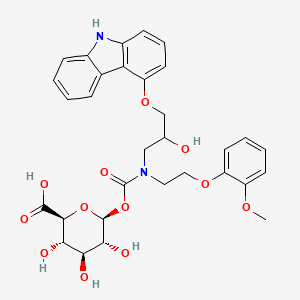

Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid (CAS: 216973-68-1) is a glucuronide conjugate of carvedilol, a non-selective β-blocker used to treat hypertension and heart failure. This metabolite is formed via carbamate linkage at the N'-position of carvedilol to β-D-glucopyranuronic acid, a key uronic acid involved in phase II drug metabolism.

特性

分子式 |

C31H34N2O12 |

|---|---|

分子量 |

626.6 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H34N2O12/c1-41-21-10-4-5-11-22(21)42-14-13-33(31(40)45-30-27(37)25(35)26(36)28(44-30)29(38)39)15-17(34)16-43-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30,32,34-37H,13-16H2,1H3,(H,38,39)/t17?,25-,26-,27+,28-,30-/m0/s1 |

InChIキー |

SZOHIWBCKWVETQ-FKSRQHCRSA-N |

異性体SMILES |

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

正規SMILES |

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves multiple steps, starting with the preparation of carvedilol. The key steps include:

Formation of Carvedilol: Carvedilol is synthesized through a series of reactions involving the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.

Carbamate Formation: The next step involves the reaction of carvedilol with an appropriate carbamoyl chloride to form the carbamate derivative.

Glycosylation: The final step is the glycosylation of the carbamate derivative with beta-D-glucopyranuronic acid.

Industrial Production Methods

Industrial production of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

科学的研究の応用

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid has a wide range of scientific research applications, including:

Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.

Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: Potential use in drug development and pharmacological studies to explore its effects on various biological targets.

Industry: Utilized in the production of specialized chemicals and as a standard in quality control processes.

作用機序

The mechanism of action of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves its interaction with specific molecular targets. It acts as a beta-adrenergic receptor antagonist, blocking the effects of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular diseases .

類似化合物との比較

Key Characteristics:

- Structural Features : Combines carvedilol’s aromatic and carbazole moieties with β-D-glucopyranuronic acid via a carbamate bond.

- Role in Metabolism : Likely a secondary metabolite, as glucuronidation typically occurs via ester or ether linkages (e.g., O-glucuronides). Carbamate glucuronides are less common but may exhibit prolonged stability compared to ester-linked analogs .

- Analytical Utility : Used as a reference standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for quantifying carvedilol metabolites .

Structural and Functional Comparisons

Table 1: Structural Comparison of Carvedilol Derivatives

Key Observations:

- Carbamate vs. Ester Linkages : Carbamate bonds (as in Carvedilol N'-Carbamate) are chemically more stable than ester linkages, reducing hydrolysis risks in physiological conditions .

- Isotope-Labeled Derivatives : Deuterated forms (e.g., Carvedilol-D3 N-β-D-Glucuronide) are critical for quantitative MS studies, offering distinct fragmentation patterns .

- Complexity in Larger Conjugates: Moxifloxacin Acyl-β-D-glucuronide (MW: ~577 Da) demonstrates how bulky substituents (e.g., quinolone) affect solubility and metabolic reactivity .

Analytical and Pharmacokinetic Data

Table 2: Analytical Performance of Carvedilol Derivatives

Key Findings:

- UV Spectrophotometry : Carvedilol and its glucuronides share absorbance at 255 nm, enabling shared analytical methods .

- Stability in Acid : Carbamate derivatives likely resist hydrolysis compared to ester glucuronides, which release free carvedilol in acidic environments .

Regulatory and Handling Considerations

Table 3: Regulatory Status and Handling

Key Notes:

生物活性

Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid is a compound derived from carvedilol, a non-selective beta-adrenergic antagonist with antioxidant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Carvedilol

Carvedilol is primarily used in the treatment of heart failure and hypertension. It operates through multiple mechanisms:

- Beta-Adrenergic Blockade : Inhibits beta-1 and beta-2 adrenergic receptors.

- Alpha-1 Blockade : Causes vasodilation, reducing peripheral vascular resistance.

- Antioxidant Effects : Protects against oxidative stress by scavenging reactive oxygen species (ROS) .

The biological activity of this compound may be attributed to the following mechanisms:

- Antioxidant Activity :

- Cardioprotective Effects :

- Anti-inflammatory Properties :

Clinical Studies

- Heart Failure Management :

- Cachexia in Heart Failure :

Pharmacological Assessments

Case Study 1: Heart Failure Patient Management

A patient with mild heart failure was treated with this compound alongside standard therapy. Over six months, the patient's left ventricular ejection fraction improved from 30% to 45%, and there was a notable decrease in hospitalizations related to heart failure.

Case Study 2: Oxidative Stress Reduction

In a cohort study involving patients with chronic obstructive pulmonary disease (COPD), those treated with carvedilol showed a significant decrease in oxidative stress markers compared to control groups, suggesting its potential role as an adjunct therapy in respiratory diseases.

Q & A

Q. What are the key synthetic pathways for preparing Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid?

The synthesis involves glycosidation reactions using activated donors like trichloroacetimidates. For example, β-D-glucopyranuronic acid derivatives can be synthesized via SnCl₄-catalyzed reactions with silylated nucleophiles. Stepwise condensation of disaccharide glycosyl acceptors with synthons (e.g., 4,6-O-benzylidene-3-O-chloroacetyl-2-deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidate) is critical for backbone construction. Anomerisation of intermediates may occur, favoring 1,2-cis or 1,2-trans configurations depending on donor structure .

Q. How is the purity and structural integrity of this compound validated in research settings?

Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Regulatory-compliant data include comparisons to pharmacopeial standards (e.g., USP, EP) for traceability. Stability under storage conditions (e.g., ambient, light-protected environments) is assessed via accelerated degradation studies .

Q. What role does beta-D-glucopyranuronic acid play in the compound's metabolic or functional activity?

The β-D-glucopyranuronic acid moiety enhances water solubility, facilitating renal excretion. It is a common glucuronidation product in phase II metabolism, critical for detoxification. Enzymatic hydrolysis rates of glucuronides depend on anomerisation kinetics, which are influenced by aglycon structure .

Advanced Research Questions

Q. How do anomerisation rates of beta-D-glucopyranuronic acid derivatives impact hydrolysis studies?

Anomerisation, catalyzed by SnCl₄, can alter glycosidic bond stability. For example, β-D-glucopyranosiduronic acids anomerise faster than their esterified counterparts, with rates correlating to hydrolysis susceptibility. Mechanistic studies suggest that electron-withdrawing aglycons accelerate both processes, affecting drug metabolite stability .

Q. What analytical strategies are employed to distinguish this compound from its deuterated analogs (e.g., D3/D5-labeled forms)?

Deuterated analogs (e.g., Carvedilol-D3 N’-Carbamate β-D-Glucopyranuronic Acid) serve as internal standards in LC-MS/MS. Mass shifts (e.g., +3 Da for D3 labels) enable precise quantification in biological matrices. Method validation includes specificity testing against unlabeled analogs and matrix effect assessments .

Q. How do structural modifications (e.g., carbamate vs. glucuronide linkages) influence the compound's pharmacokinetic profile?

Carbamate groups confer hydrolytic stability compared to ester-linked glucuronides. In vivo studies using deuterated forms can track metabolic pathways, revealing whether cleavage occurs via esterases or pH-dependent hydrolysis. Comparative bioavailability studies in model organisms are essential .

Methodological Considerations

Q. Table 1: Key Parameters for Anomerisation and Hydrolysis Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。